4-(2,3-Difluorophenyl)-2-methylphenol
Description
4-(2,3-Difluorophenyl)-2-methylphenol is a fluorinated phenolic compound characterized by a 2-methylphenol backbone substituted with a 2,3-difluorophenyl group at the 4-position. Its molecular formula is inferred as C₁₃H₁₀F₂O, with a molar mass of 220.22 g/mol, based on structural analogs and substituent contributions . The compound is listed under synonyms such as AGN-PC-09Q0ST and MolPort-015-145-883, with an InChIKey of CVZYYWGPAAJBPZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYYWGPAAJBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683788 | |
| Record name | 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-25-7 | |
| Record name | 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluorophenol with 2-methylphenol under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Difluorophenyl)-2-methylphenol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Difluorophenyl)-2-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., chlorine or bromine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
Oxidation: Formation of 4-(2,3-difluorophenyl)-2-methylbenzaldehyde or 4-(2,3-difluorophenyl)-2-methylbenzoic acid.
Reduction: Formation of 4-(2,3-difluorophenyl)-2-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(2,3-Difluorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Phenolic Core
The substitution pattern on the phenolic ring significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Electron-withdrawing vs. donating groups: The methyl group in 4-(2,3-Difluorophenyl)-2-methylphenol offers moderate steric hindrance, while methoxy analogs (e.g., 4-(2,3-Difluorophenyl)-2-methoxyphenol) exhibit increased solubility in polar solvents due to hydrogen bonding .
- Heterocyclic modifications: Replacement of the phenol ring with quinoline or pyrimidine (as in 4-(2,3-Difluorophenyl)-2-methylquinoline) introduces nitrogen atoms, altering redox behavior and biological activity .
Biological Activity
4-(2,3-Difluorophenyl)-2-methylphenol is a fluorinated phenolic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 4-(2,3-Difluorophenyl)-2-methylphenol features a phenolic hydroxyl group (-OH) attached to a methyl-substituted aromatic ring with two fluorine atoms on the adjacent phenyl ring. This unique structural arrangement contributes to its chemical reactivity and biological activity.
The biological activity of 4-(2,3-Difluorophenyl)-2-methylphenol can be attributed to several mechanisms:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The presence of fluorine atoms may enhance lipophilicity, allowing better interaction with lipid membranes and receptors, which can modulate various signaling pathways.
- Antioxidant Activity : The compound may possess antioxidant properties that help mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that 4-(2,3-Difluorophenyl)-2-methylphenol exhibits significant antimicrobial properties. A study comparing its efficacy against various bacterial strains demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have shown that 4-(2,3-Difluorophenyl)-2-methylphenol has potential anticancer effects. A notable study evaluated its impact on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 10.0 |
| A549 (Lung Cancer) | 7.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against multiple cancer types .
Case Studies
- Antimicrobial Efficacy Study : A case study focused on the antimicrobial effects of 4-(2,3-Difluorophenyl)-2-methylphenol against multidrug-resistant bacterial strains showed a notable reduction in bacterial load in treated samples compared to controls. The study highlighted the compound's potential as an alternative treatment option .
- Cancer Cell Line Evaluation : In another investigation, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
Comparison with Similar Compounds
To understand the uniqueness of 4-(2,3-Difluorophenyl)-2-methylphenol, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Methylphenol | Moderate | Low |
| 2,3-Difluorophenol | Low | Moderate |
| 5-(3,5-Difluorophenyl)-2-methylphenol | High | High |
This comparison illustrates that while some related compounds exhibit activity, none match the dual potential seen in 4-(2,3-Difluorophenyl)-2-methylphenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
